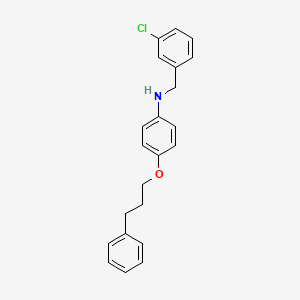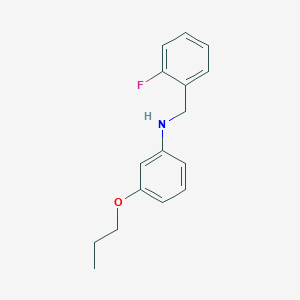![molecular formula C26H31NO3 B1385671 N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline CAS No. 1040688-19-4](/img/structure/B1385671.png)
N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline
Übersicht
Beschreibung
N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline (EEBPA) is a synthetic aniline derivative that has been studied for its potential applications in scientific research. It is a colorless, odorless, and non-toxic compound that is soluble in water and organic solvents. The molecule has been studied for its potential use in the synthesis of other compounds, as well as its possible applications in the pharmaceutical and biomedical fields.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, such as polymers and polymeric derivatives. Additionally, it has been studied for its potential use in the development of new drugs and drug delivery systems. It has also been studied for its potential applications in the fields of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of pro-inflammatory mediators, such as prostaglandins, which are involved in the regulation of inflammation, pain, and other physiological processes. By inhibiting the activity of COX-2, N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline has been studied for its potential effects on biochemical and physiological processes. In animal models, the compound has been shown to reduce inflammation, pain, and other pro-inflammatory mediators. Additionally, it has been shown to reduce the levels of certain cytokines and chemokines, which are involved in the regulation of the immune system. Furthermore, N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline has been shown to reduce the levels of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline has several advantages and limitations when used in laboratory experiments. One of the main advantages of using N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline is that it is a non-toxic compound that is soluble in water and organic solvents. Additionally, it is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. However, one of the main limitations of using N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.
Zukünftige Richtungen
The potential applications of N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline have yet to be fully explored. Some of the possible future directions include further research into its mechanism of action, as well as its potential applications in the development of new drugs and drug delivery systems. Additionally, further research into its potential effects on biochemical and physiological processes may be beneficial. Additionally, further research into its potential applications in the synthesis of other compounds, such as polymers and polymeric derivatives, may be beneficial. Finally, further research into its potential effects on the immune system may be beneficial.
Eigenschaften
IUPAC Name |
N-[[2-(2-ethoxyethoxy)phenyl]methyl]-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-2-28-19-20-30-25-16-8-6-14-23(25)21-27-24-15-7-9-17-26(24)29-18-10-13-22-11-4-3-5-12-22/h3-9,11-12,14-17,27H,2,10,13,18-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXWRIAAMWXWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1CNC2=CC=CC=C2OCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Butoxy-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1385588.png)
![N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385591.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B1385593.png)
![3-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385598.png)
![2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline](/img/structure/B1385599.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385602.png)

![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385605.png)
![3-(Benzyloxy)-N-[2-(isopentyloxy)benzyl]aniline](/img/structure/B1385606.png)

![3-Ethoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385609.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-3,4-dimethylaniline](/img/structure/B1385610.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1385611.png)